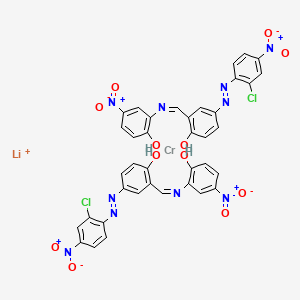
3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, which is often associated with biological activity, and a benzoxazole moiety, which can enhance its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoxazole Ring: Starting from an appropriate benzoxazole precursor, such as 2-aminophenol, which undergoes cyclization with a suitable aldehyde under acidic conditions to form the benzoxazole ring.
Alkylation: The benzoxazole intermediate is then alkylated using an alkyl halide to introduce the tetrahydrobenzoxazole moiety.
Formation of the Pyridinone Core: The pyridinone core is synthesized separately, often starting from a pyridine derivative, which undergoes functional group transformations to introduce the ethyl and methyl substituents.
Coupling Reaction: The final step involves coupling the benzoxazole intermediate with the pyridinone core through an amination reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyridinone core, potentially converting it to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of various functional groups, such as amines or thiols, at the benzoxazole moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its pharmacological properties
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can enhance binding affinity, while the pyridinone core can modulate the compound’s activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((Benzoxazol-2-yl)methylamino)-5-ethyl-6-methylpyridin-2(1H)-one
- 3-(((4,5,6,7-Tetrahydro-1-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzoxazole and pyridinone moieties in a single molecule provides a unique combination of properties that can be exploited in various applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Propriétés
Numéro CAS |
143707-81-7 |
|---|---|
Formule moléculaire |
C16H21N3O2 |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
5-ethyl-6-methyl-3-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H21N3O2/c1-3-11-8-13(16(20)18-10(11)2)17-9-15-19-12-6-4-5-7-14(12)21-15/h8,17H,3-7,9H2,1-2H3,(H,18,20) |
Clé InChI |
SAGDAHZQCJHXHR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




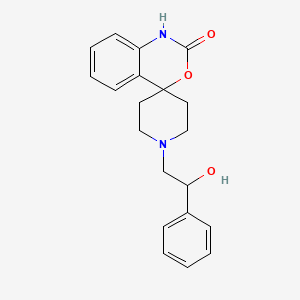
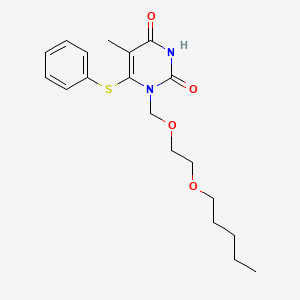

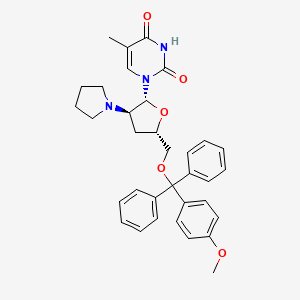
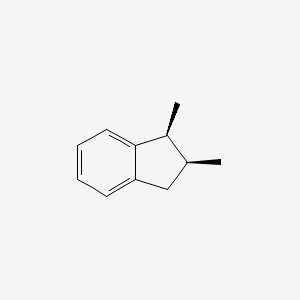
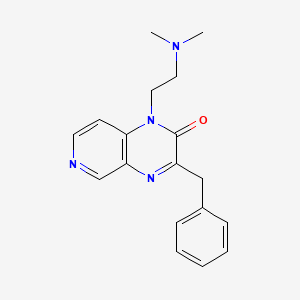

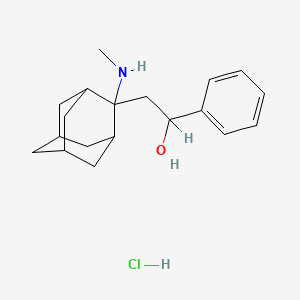

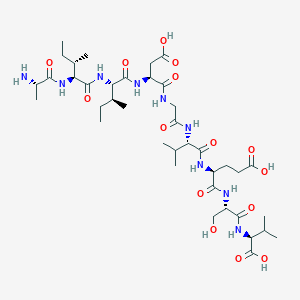
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
